molecular formula C22H27N3O2 B4879266 N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B4879266
M. Wt: 365.5 g/mol
InChI Key: XFUWRUTZRJAIRY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as IND-2-144, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood and movement.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood and movement. It has also been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its potential therapeutic applications in several areas of scientific research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is further understanding its mechanism of action, which could lead to the development of more targeted therapies. Additionally, more studies are needed to determine its potential therapeutic applications in other areas of scientific research, such as Alzheimer's disease and depression. Finally, there is a need for more studies to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide involves a series of chemical reactions, including the condensation of 2,3-dihydroindene-2-carboxylic acid with 4-(4-methoxyphenyl)piperazine, followed by the acetylation of the resulting product. The final product is obtained after purification and isolation through chromatography techniques.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have potential therapeutic applications in several areas of scientific research. One of the primary areas of interest is its use as a potential treatment for Parkinson's disease. This compound has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter that is critical for movement control.
In addition to Parkinson's disease, this compound has also been studied for its potential in treating other neurological disorders, such as Alzheimer's disease and depression. It has been shown to have antidepressant effects and can increase the levels of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-27-21-8-6-20(7-9-21)25-12-10-24(11-13-25)16-22(26)23-19-14-17-4-2-3-5-18(17)15-19/h2-9,19H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUWRUTZRJAIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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